molecular formula C16H20N4O3S2 B3310750 N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide CAS No. 946223-57-0

N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Cat. No. B3310750
CAS RN: 946223-57-0
M. Wt: 380.5 g/mol
InChI Key: FYBYIDVZMFKJAG-UHFFFAOYSA-N
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Description

N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is known to possess a wide range of biological activities, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . The process involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

The compound can also be used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . This process is achieved under different reaction conditions from those used in the synthesis of N-(pyridin-2-yl)amides .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which can be synthesized from this compound, have shown significant anti-fibrosis activity . Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) have shown the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Inhibition of Collagen Expression

Compounds 12m and 12q, synthesized from this compound, have been found to effectively inhibit the expression of collagen . This suggests potential applications in the treatment of diseases characterized by excessive collagen deposition, such as fibrotic diseases .

Reduction of Hydroxyproline Content

In addition to inhibiting collagen expression, compounds 12m and 12q also reduce the content of hydroxyproline in cell culture medium in vitro . This indicates potential applications in the management of conditions associated with abnormal hydroxyproline metabolism .

Design of Privileged Structures in Medicinal Chemistry

The pyrimidine moiety of this compound, which exhibits a wide range of pharmacological activities, can be employed in the design of privileged structures in medicinal chemistry . This has potential applications in the development of new drugs with diverse therapeutic effects .

properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c21-16(14-4-3-12-24-14)18-7-13-25(22,23)20-10-8-19(9-11-20)15-5-1-2-6-17-15/h1-6,12H,7-11,13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBYIDVZMFKJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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